molecular formula C12H15NO2 B6605424 rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate CAS No. 2241140-97-4

rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate

Cat. No.: B6605424
CAS No.: 2241140-97-4
M. Wt: 205.25 g/mol
InChI Key: SWGPSZWLEYUZHD-NXEZZACHSA-N
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Description

“Rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate” is a synthetic organic compound that belongs to the class of cyclopropane carboxylates These compounds are known for their unique three-membered ring structure, which imparts significant strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through various methods such as the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the cyclopropane intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules with cyclopropane and pyridine moieties.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor ligands due to the presence of the pyridine ring.

Medicine

Industry

In the industrial sector, the compound may be used in the synthesis of agrochemicals, such as pesticides or herbicides, due to its reactive cyclopropane ring.

Mechanism of Action

The mechanism of action of rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access and inhibiting its activity. The pyridine ring can participate in π-π interactions or hydrogen bonding, contributing to its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate: Similar structure but different stereochemistry.

    Methyl 2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Cyclopropane-1-carboxylates: A broader class of compounds with varying substituents on the cyclopropane ring.

Uniqueness

The unique combination of the cyclopropane ring and the pyridine ring in rac-ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl (1R,2R)-2-(4-methylpyridin-3-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-15-12(14)10-6-9(10)11-7-13-5-4-8(11)2/h4-5,7,9-10H,3,6H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWGPSZWLEYUZHD-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C2=C(C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H]1C2=C(C=CN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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